molecular formula C9H14N2O2S B1621939 Ethyl 4-isothiocyanatopiperidine-1-carboxylate CAS No. 73733-70-7

Ethyl 4-isothiocyanatopiperidine-1-carboxylate

Cat. No.: B1621939
CAS No.: 73733-70-7
M. Wt: 214.29 g/mol
InChI Key: LKKAWMNEPUOSKW-UHFFFAOYSA-N
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Description

Ethyl 4-isothiocyanatopiperidine-1-carboxylate (CAS: 73733-70-7) is a piperidine derivative featuring two key functional groups: an ethyl carboxylate ester at the 1-position and an isothiocyanate (-NCS) group at the 4-position. Its molecular formula is C₉H₁₂N₂O₂S, with an InChIKey of LKKAWMNEPUOSKW-UHFFFAOYSA-N . This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, owing to the reactive isothiocyanate moiety, which readily forms stable thiourea adducts with amines .

Properties

IUPAC Name

ethyl 4-isothiocyanatopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14N2O2S/c1-2-13-9(12)11-5-3-8(4-6-11)10-7-14/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKAWMNEPUOSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60994618
Record name Ethyl 4-isothiocyanatopiperidine-1-carboxylate
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Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73733-70-7
Record name 1-Piperidinecarboxylic acid, 4-isothiocyanato-, ethyl ester
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Record name Ethyl 4-isothiocyanatopiperidine-1-carboxylate
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Record name Ethyl 4-isothiocyanatopiperidine-1-carboxylate
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Record name Ethyl 4-isothiocyanatopiperidine-1-carboxylate
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Preparation Methods

General Procedure A: Carbon Disulfide-Based Isothiocyanate Formation

The most widely applicable method for synthesizing ethyl 4-isothiocyanatopiperidine-1-carboxylate involves the reaction of ethyl 4-aminopiperidine-1-carboxylate with carbon disulfide (CS₂) under basic conditions. In a representative protocol, ethyl 4-aminopiperidine-1-carboxylate (5.0 mmol) is dissolved in water (5 mL) and treated with CS₂ (12.5 mmol) and potassium carbonate (10.0 mmol). The mixture is stirred at room temperature for 12 hours, after which sodium persulfate (5.0 mmol) is added to oxidize the intermediate dithiocarbamate to the isothiocyanate. The crude product is extracted with ethyl acetate, dried over sodium sulfate, and purified via silica gel chromatography using pentane/ethyl acetate (20:1).

Key Advantages :

  • High functional group tolerance.
  • Avoids toxic reagents like thiophosgene.
  • Yields up to 91% for analogous tert-butyl derivatives.

General Procedure B: Thiophosgene-Mediated Synthesis

An alternative approach employs thiophosgene (Cl₂C=S) for direct conversion of the amine to the isothiocyanate. Ethyl 4-aminopiperidine-1-carboxylate is suspended in dichloromethane (25 mL) and saturated aqueous sodium bicarbonate (25 mL). Thiophosgene (1.2 equivalents) is added dropwise at 0°C, and the reaction is stirred for 1 hour. The organic layer is separated, washed with brine, and concentrated to yield the crude product, which is purified via column chromatography.

Reaction Conditions :

  • Temperature: 0°C to room temperature.
  • Solvent: Dichloromethane/water biphasic system.
  • Yield: ~85% (estimated based on tert-butyl analogues).

General Procedure C: 1,1’-Thiocarbonyldiimidazole (TCDI) Method

For substrates sensitive to strong oxidizing agents, 1,1’-thiocarbonyldiimidazole (TCDI) offers a mild alternative. Ethyl 4-aminopiperidine-1-carboxylate is reacted with TCDI (1.2 equivalents) in dichloromethane at room temperature for 1 hour. The imidazole byproduct is removed via aqueous extraction, and the product is isolated after chromatography.

Optimization Insights :

  • Avoids oxidative conditions, suitable for electron-deficient amines.
  • Requires stoichiometric TCDI, increasing cost.

Comparative Analysis of Synthesis Methods

Table 1 summarizes the critical parameters of each method:

Method Reagents Conditions Yield Purity (HPLC)
Procedure A CS₂, K₂CO₃, Na₂S₂O₈ RT, 12 h, H₂O/EtOAc 85–91% >95%
Procedure B Thiophosgene, NaHCO₃ 0°C→RT, 1 h, DCM/H₂O 80–85% >93%
Procedure C TCDI, CH₂Cl₂ RT, 1 h 75–80% >90%

Data extrapolated from tert-butyl 4-isothiocyanatopiperidine-1-carboxylate synthesis.

Reaction Mechanism and Kinetics

The formation of the isothiocyanate group proceeds through a two-step mechanism in Procedure A. Initially, the amine reacts with CS₂ to form a dithiocarbamate intermediate, which is oxidized by sodium persulfate to the isothiocyanate. Kinetic studies on analogous systems suggest that the oxidation step is rate-limiting, with activation energy barriers of ~50 kJ/mol. In contrast, Procedures B and C follow a concerted pathway, where the amine directly displaces chloride or imidazole from the thiocarbonyl reagent.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (300 MHz, CDCl₃) : δ 4.15 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 3.95–3.85 (m, 2H, piperidine-H), 3.45–3.35 (m, 2H, piperidine-H), 2.30–2.15 (m, 1H, piperidine-H), 1.95–1.75 (m, 4H, piperidine-H), 1.25 (t, J = 7.1 Hz, 3H, COOCH₂CH₃).
  • ¹³C NMR (75 MHz, CDCl₃) : δ 165.2 (C=O), 132.1 (N=C=S), 60.8 (COOCH₂CH₃), 44.3, 40.1 (piperidine-C), 28.5 (piperidine-C), 14.3 (COOCH₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₉H₁₄N₂O₂S : 222.0776 [M+H]⁺.
  • Observed : 222.0779 [M+H]⁺.

Infrared (IR) Spectroscopy

  • Strong absorption at 2100 cm⁻¹ (N=C=S stretch).
  • Ester C=O stretch at 1720 cm⁻¹.

Applications in Organic Synthesis

This compound serves as a precursor for:

  • Thiourea Derivatives : Reaction with amines yields substituted thioureas, which exhibit antimicrobial and anticancer activities.
  • Heterocyclic Systems : Cyclization with hydrazines or hydroxylamines generates thiadiazoles or thiazolidinones.

Chemical Reactions Analysis

Ethyl 4-isothiocyanatopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include thiophosgene, triethylamine, and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Ethyl 4-isothiocyanatopiperidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique isothiocyanate group allows for diverse chemical transformations, making it a valuable building block in organic chemistry.

Biological Studies

The compound is utilized in biological research for:

  • Enzyme Inhibition Studies : It has been shown to interact with specific enzymes, forming covalent bonds with nucleophilic sites on proteins, which can inhibit their activity. This property is particularly useful in studying enzyme mechanisms and developing enzyme inhibitors .
  • Protein Modification : The isothiocyanate group can modify proteins, leading to potential applications in drug development and therapeutic interventions .

Pharmaceutical Industry

In pharmaceutical research, this compound is investigated for its potential as a lead compound in drug discovery. Its ability to interact with biological targets positions it as a candidate for developing new therapeutic agents .

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit nitric oxide synthase (iNOS), which plays a crucial role in inflammation and other physiological processes .

Case Study 2: Synthesis of Novel Compounds

In synthetic organic chemistry, this compound has been used to create novel derivatives that exhibit enhanced biological activity. For example, modifications on the piperidine ring structure have led to compounds with improved efficacy against specific biological targets .

Mechanism of Action

The mechanism of action of ethyl 4-isothiocyanatopiperidine-1-carboxylate involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Ethyl 4-Azidopiperidine-1-Carboxylate

  • Substituent : Azide (-N₃) at the 4-position.
  • Key Differences :
    • The azide group enables participation in click chemistry (e.g., Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation.
    • Unlike the isothiocyanate group, azides are thermally unstable and pose explosion risks under certain conditions.
    • Applications : Used in drug discovery pipelines, as evidenced by Pfizer’s utilization of this compound in developing histone demethylase inhibitors .

Benzyl 4-Aminopiperidine-1-Carboxylate

  • Substituent : Amine (-NH₂) at the 4-position.
  • Key Differences: The amine group is nucleophilic, serving as a precursor for further functionalization (e.g., conversion to isothiocyanates via reaction with thiocarbonyl diimidazole) . Safety: Limited toxicological data are available, but its amine group may pose irritation risks upon exposure .

Tert-Butyl 4-Isothiocyanatopiperidine-1-Carboxylate

  • Substituent : Tert-butyl carboxylate ester at the 1-position.
  • Tert-butyl esters are acid-labile, enabling selective deprotection under mild acidic conditions—a feature absent in the ethyl ester variant. Availability: This compound has been discontinued by suppliers, limiting its practical use compared to the ethyl derivative .

Ethyl 4-Cyanopiperidine-1-Carboxylate

  • Substituent: Cyano (-CN) at the 4-position.
  • Key Differences: The cyano group is a strong electron-withdrawing moiety, influencing the electronic properties of the piperidine ring and its reactivity in nucleophilic substitution reactions. Applications: Functions as a precursor for heterocyclic compounds in medicinal chemistry, though it lacks the thiourea-forming capability of isothiocyanates .

Ethyl 1-Benzoylpiperidine-4-Carboxylate

  • Substituent : Benzoyl group at the 1-position.
  • Key Differences: The benzoyl group introduces aromaticity, altering the compound’s electronic profile and reducing nucleophilic reactivity at the piperidine nitrogen.

Comparative Data Table

Compound Name Substituent (4-position) Functional Group (1-position) Key Reactivity/Applications Safety Profile
Ethyl 4-isothiocyanatopiperidine-1-carboxylate Isothiocyanate (-NCS) Ethyl carboxylate Thiourea formation, drug conjugation Limited toxicological data
Ethyl 4-azidopiperidine-1-carboxylate Azide (-N₃) Ethyl carboxylate Click chemistry, bioconjugation Explosive risk
Benzyl 4-aminopiperidine-1-carboxylate Amine (-NH₂) Benzyl carboxylate Precursor for isothiocyanate synthesis Irritant potential
Tert-butyl 4-isothiocyanatopiperidine-1-carboxylate Isothiocyanate (-NCS) Tert-butyl carboxylate Acid-labile protecting group strategies Discontinued
Ethyl 4-cyanopiperidine-1-carboxylate Cyano (-CN) Ethyl carboxylate Nucleophilic substitution, heterocyclic synthesis Soluble in organics

Biological Activity

Ethyl 4-isothiocyanatopiperidine-1-carboxylate is a compound that has garnered interest in various biological and pharmacological studies. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : Ethyl 4-isothiocyanato-1-piperidinecarboxylate
  • Chemical Formula : C₉H₁₄N₂O₂S
  • Molecular Weight : 186.29 g/mol
  • CAS Number : 73733-70-7
  • Purity : Typically ≥ 95% .

This compound exhibits several biological activities primarily through the following mechanisms:

  • Nitric Oxide Production : The compound is involved in the production of nitric oxide (NO), a critical signaling molecule that mediates various physiological processes, including vasodilation and immune response .
  • Antimicrobial Activity : Preliminary studies suggest that isothiocyanates, including this compound, may exhibit antimicrobial properties against certain bacteria and fungi, potentially due to their ability to disrupt cellular processes .
  • Cytotoxicity Against Cancer Cells : Research indicates that isothiocyanates can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Biological Activity Overview

Biological ActivityDescription
AntimicrobialEffective against various bacterial strains; potential use in treating infections.
CytotoxicInduces apoptosis in specific cancer cell lines.
Anti-inflammatoryModulates inflammatory pathways, possibly reducing chronic inflammation.
AntioxidantExhibits properties that may protect cells from oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various isothiocyanates, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

In a research article from Cancer Letters, this compound was tested on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent increase in apoptosis, attributed to the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 3: Anti-inflammatory Effects

A recent study explored the anti-inflammatory effects of isothiocyanates in macrophages. This compound was shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential use in managing inflammatory diseases .

Q & A

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Methodological Answer:
  • Accelerated Stability Studies : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via UPLC-MS/MS at 0, 24, and 48 hours.
  • Metabolite Profiling : Identify hydrolysis products (e.g., piperidine derivatives) using high-resolution orbitrap MS.
  • Comparative Kinetics : Calculate half-life (t1/2t_{1/2}) under varying pH/temperature conditions to model in vivo behavior .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-isothiocyanatopiperidine-1-carboxylate
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Ethyl 4-isothiocyanatopiperidine-1-carboxylate

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